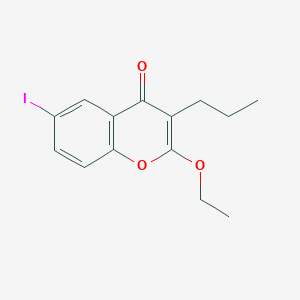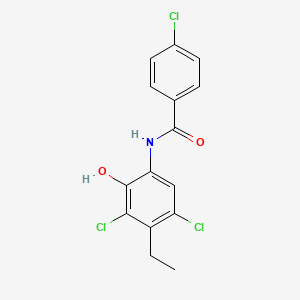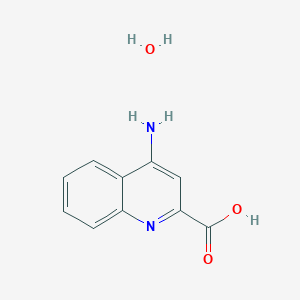
4-Aminoquinoline-2-carboxylic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminoquinoline-2-carboxylic acid;hydrate is a compound that belongs to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, antitubercular, and antiviral activities . The 4-aminoquinoline moiety has been a focal point in medicinal chemistry due to its significant therapeutic potential .
Méthodes De Préparation
The synthesis of 4-aminoquinoline-2-carboxylic acid;hydrate can be achieved through various methods. One common approach involves the use of enaminones as replacements for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Another method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst, which provides an efficient, cost-effective, and environmentally benign protocol for the synthesis of quinoline derivatives .
Analyse Des Réactions Chimiques
4-Aminoquinoline-2-carboxylic acid;hydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dilute hydrochloric acid and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, using dilute hydrochloric acid can yield quinoline-4-carboxylic acid in good to excellent yields .
Applications De Recherche Scientifique
4-Aminoquinoline-2-carboxylic acid;hydrate has a wide range of scientific research applications. It is used in synthetic chemistry as an intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has been explored for its antimalarial, anticancer, antitubercular, and antiviral properties . Additionally, it has applications in the treatment of neurobiological disorders due to its antiexcitotoxic and anticonvulsant activities .
Mécanisme D'action
The mechanism of action of 4-aminoquinoline-2-carboxylic acid;hydrate involves its interaction with molecular targets and pathways. For instance, in the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s effectiveness is also partly dependent on its accumulation in the acidic digestive vacuole of the parasite .
Comparaison Avec Des Composés Similaires
4-Aminoquinoline-2-carboxylic acid;hydrate can be compared with other similar compounds such as chloroquine, amodiaquine, and hydroxyquinoline . These compounds share the 4-aminoquinoline moiety and exhibit similar pharmacological properties. each compound has unique features that distinguish it from the others. For example, chloroquine and amodiaquine have been widely used as antimalarial drugs, but their effectiveness has diminished due to the emergence of drug-resistant strains . Hydroxyquinoline, on the other hand, has been explored for its anticancer and antiviral activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its diverse pharmacological properties, efficient synthesis methods, and unique mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
189885-75-4 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
4-aminoquinoline-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C10H8N2O2.H2O/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8;/h1-5H,(H2,11,12)(H,13,14);1H2 |
Clé InChI |
YIVOHSJXFKTQJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
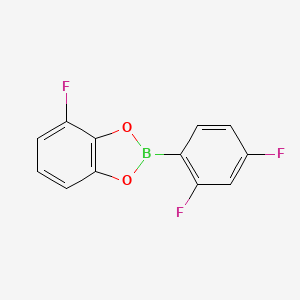
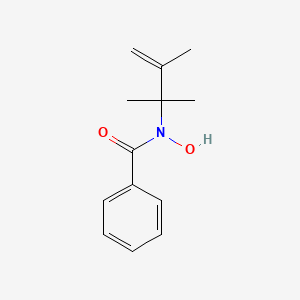
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
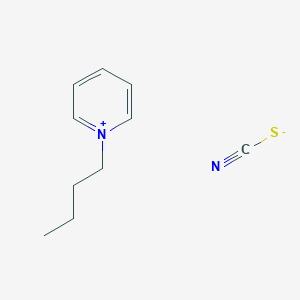
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)
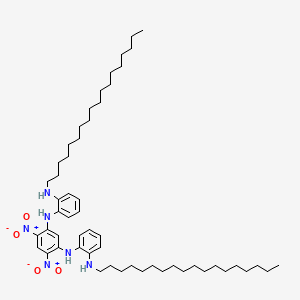
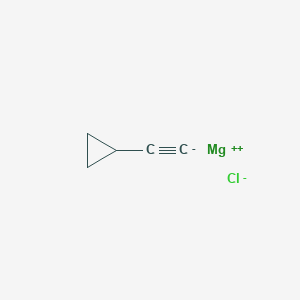
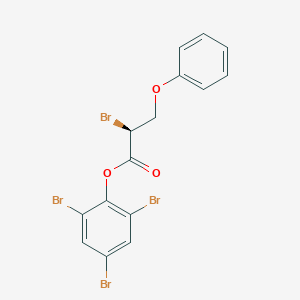
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
